Ethyl 4-{[3-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate Ethyl 4-{[3-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 573936-58-0
VCID: VC0426551
InChI: InChI=1S/C16H22FN3O5S/c1-3-25-16(22)19-9-7-18(8-10-19)15(21)12-20(26(2,23)24)14-6-4-5-13(17)11-14/h4-6,11H,3,7-10,12H2,1-2H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
Molecular Formula: C16H22FN3O5S
Molecular Weight: 387.4g/mol

Ethyl 4-{[3-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate

CAS No.: 573936-58-0

Main Products

VCID: VC0426551

Molecular Formula: C16H22FN3O5S

Molecular Weight: 387.4g/mol

Ethyl 4-{[3-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate - 573936-58-0

CAS No. 573936-58-0
Product Name Ethyl 4-{[3-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate
Molecular Formula C16H22FN3O5S
Molecular Weight 387.4g/mol
IUPAC Name ethyl 4-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H22FN3O5S/c1-3-25-16(22)19-9-7-18(8-10-19)15(21)12-20(26(2,23)24)14-6-4-5-13(17)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Standard InChIKey RPXFDOKSIGUOHJ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
PubChem Compound 1006889
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator